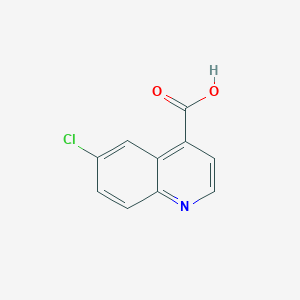

6-Chloroquinoline-4-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-chloroquinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClNO2/c11-6-1-2-9-8(5-6)7(10(13)14)3-4-12-9/h1-5H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRYMLJGLNAOPNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=CC(=C2C=C1Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50424398 | |

| Record name | 6-chloroquinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50424398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62482-29-5 | |

| Record name | 6-Chloro-4-quinolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62482-29-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-chloroquinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50424398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 6-Chloroquinoline-4-carboxylic acid: Molecular Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and potential biological activities of 6-Chloroquinoline-4-carboxylic acid. This compound serves as a crucial intermediate in the development of novel therapeutic agents.

Core Molecular Characteristics

This compound is a heterocyclic compound with the chemical formula C₁₀H₆ClNO₂.[1][2] Its structure consists of a quinoline core, which is a bicyclic aromatic heterocycle containing a benzene ring fused to a pyridine ring. A chlorine atom is substituted at the 6-position of the quinoline ring, and a carboxylic acid group is attached at the 4-position.

The presence of the quinoline scaffold, the chloro substituent, and the carboxylic acid moiety imparts specific chemical reactivity and biological properties to the molecule. The quinoline ring system is a common feature in many biologically active compounds.[3] The chlorine atom can influence the electronic properties and metabolic stability of the molecule, while the carboxylic acid group provides a handle for further chemical modifications, such as esterification or amidation, and can participate in hydrogen bonding interactions with biological targets.

Physicochemical and Structural Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₆ClNO₂ | [1][2] |

| Molecular Weight | 207.61 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| CAS Number | 62482-29-5 | [1][2] |

| SMILES | C1=CC2=NC=CC(=C2C=C1Cl)C(=O)O | [1] |

| Boiling Point | 382.1°C at 760 mmHg | [3] |

Synthesis of this compound

The Pfitzinger reaction is a classical and widely used method for the synthesis of quinoline-4-carboxylic acids and their derivatives.[4][5][6] This reaction involves the condensation of isatin or a substituted isatin with a carbonyl compound containing an α-methylene group in the presence of a base.[6][7] For the synthesis of this compound, 5-chloroisatin would be the appropriate starting material.

Experimental Protocol: Pfitzinger Synthesis

This protocol describes a general procedure for the Pfitzinger synthesis of a quinoline-4-carboxylic acid, adapted for the synthesis of this compound from 5-chloroisatin and pyruvic acid.

Materials:

-

5-Chloroisatin

-

Pyruvic acid

-

Potassium hydroxide (KOH)

-

Ethanol

-

Water

-

Hydrochloric acid (HCl) for acidification

Procedure:

-

Ring Opening of Isatin: In a round-bottom flask, dissolve potassium hydroxide in a mixture of ethanol and water. Add 5-chloroisatin to this basic solution and heat the mixture to reflux for 1-2 hours. This step facilitates the hydrolytic opening of the isatin ring to form the potassium salt of 2-amino-5-chlorophenylglyoxylic acid.

-

Condensation: After cooling the reaction mixture slightly, add pyruvic acid dropwise. The mixture is then refluxed for an additional 4-6 hours. During this time, the α-keto acid (pyruvic acid) condenses with the amino group of the opened isatin intermediate.

-

Cyclization and Dehydration: The intermediate formed in the previous step undergoes an intramolecular cyclization followed by dehydration to form the quinoline ring system, yielding this compound.

-

Work-up and Isolation: After the reaction is complete, the mixture is cooled to room temperature. The solution is then acidified with hydrochloric acid, which causes the precipitation of the crude this compound. The solid product is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent like ethanol.

Below is a DOT script for a diagram illustrating the workflow of the Pfitzinger synthesis.

Spectroscopic Analysis

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid and the substituted quinoline ring.

-

O-H Stretch: A very broad absorption band is anticipated in the region of 3300-2500 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid.[8]

-

C=O Stretch: A strong, sharp absorption band is expected between 1760 and 1690 cm⁻¹ for the carbonyl group of the carboxylic acid.[8]

-

C=C and C=N Stretching: Aromatic C=C and C=N stretching vibrations from the quinoline ring will likely appear in the 1600-1450 cm⁻¹ region.

-

C-Cl Stretch: The C-Cl stretching vibration is expected in the fingerprint region, typically between 800 and 600 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum would display signals corresponding to the aromatic protons on the quinoline ring and the acidic proton of the carboxyl group. The aromatic protons would appear in the downfield region, typically between 7.5 and 9.0 ppm, with splitting patterns determined by their coupling with neighboring protons. The carboxylic acid proton is expected to be a broad singlet at a very downfield chemical shift, usually above 10 ppm.

¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the ten carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid is expected to be the most downfield signal, typically in the range of 165-185 ppm. The aromatic carbons of the quinoline ring will resonate in the 120-150 ppm region. The carbon atom attached to the chlorine will also have a characteristic chemical shift.

Potential Biological Activity and Signaling Pathways

Quinoline derivatives are known to exhibit a wide range of biological activities, including antimicrobial and anticancer properties.[3]

Antimicrobial Activity

The antimicrobial action of many quinolone compounds is attributed to their ability to inhibit bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV.[9] These enzymes are essential for bacterial DNA replication, transcription, and repair. By inhibiting these enzymes, quinolones disrupt critical cellular processes, leading to bacterial cell death. It is plausible that this compound and its derivatives could exert their antimicrobial effects through a similar mechanism.

The following DOT script visualizes the proposed antimicrobial mechanism of action.

Anticancer Activity

The anticancer potential of quinoline derivatives has been a subject of extensive research. These compounds can induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells through various mechanisms.[10] While the specific molecular targets of this compound in cancer cells have not been fully elucidated, its structural similarity to other anticancer quinolines suggests that it could potentially modulate signaling pathways involved in cell proliferation and survival.

A simplified logical relationship for a potential anticancer mechanism is depicted in the DOT script below.

Conclusion

This compound is a versatile synthetic intermediate with significant potential in the field of medicinal chemistry. Its well-defined molecular structure and the reactivity of its functional groups make it an attractive scaffold for the development of new antimicrobial and anticancer agents. The Pfitzinger synthesis provides a reliable method for its preparation, enabling further exploration of its chemical and biological properties. Future research should focus on obtaining detailed experimental spectroscopic data and elucidating the specific molecular targets and signaling pathways modulated by this compound and its derivatives to fully realize its therapeutic potential.

References

- 1. This compound | C10H6ClNO2 | CID 6484158 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. calpaclab.com [calpaclab.com]

- 3. This compound [myskinrecipes.com]

- 4. benchchem.com [benchchem.com]

- 5. Pfitzinger Reaction [drugfuture.com]

- 6. Pfitzinger reaction - Wikipedia [en.wikipedia.org]

- 7. benchchem.com [benchchem.com]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. Quinolone antibiotic - Wikipedia [en.wikipedia.org]

- 10. Potential Anticancer Properties and Mechanisms of Action of Formononetin - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 6-Chloroquinoline-4-carboxylic acid (CAS: 62482-29-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloroquinoline-4-carboxylic acid is a heterocyclic building block belonging to the quinoline class of compounds. The quinoline scaffold is a prominent feature in a wide array of biologically active molecules, including pharmaceuticals and natural products. This compound, with its characteristic chloro- and carboxylic acid functional groups, serves as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications. Its structural framework is of significant interest in medicinal chemistry, particularly in the development of novel antimicrobial and anticancer agents. This guide provides a comprehensive overview of its chemical properties, synthesis, and potential biological activities, supported by detailed experimental protocols.

Physicochemical and Spectroscopic Data

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 62482-29-5 | [1][2][3] |

| Molecular Formula | C₁₀H₆ClNO₂ | [1][3] |

| Molecular Weight | 207.62 g/mol | [1] |

| Melting Point | 302 °C | [4] |

| Boiling Point | 382.1 °C at 760 mmHg | [1][3] |

| Appearance | Not specified (likely a solid) | |

| Solubility | Data not available | |

| pKa | Data not available |

Table 2: Representative Spectroscopic Data for a this compound Derivative (6-chloro-2-(propargyloxy)quinoline-4-carboxylic acid)

| Spectrum Type | Key Peaks/Shifts |

| ¹H-NMR (300 MHz, CDCl₃) | δ= 2.62 (t, 1H, ≡CH), 5.09 (d, 2H, OCH₂), 7.61 (s, 1H, =CH), 7.64-8.53 (m, 3H, HAr) |

| ¹³C-NMR (300 MHz, CDCl₃) | δ= 54.7 (OCH₂), 76.1 (≡CH), 118.1 (=CH), 127.1, 129.6, 133.7 (CHAr), 120.1, 137.3, 143.8 (Cq), 164.0 (C=N), 164.2 (CO₂H) |

| Mass Spectrum (EI, m/z) | 237 |

Note: The provided spectroscopic data is for a derivative and should be used as a reference for the expected spectral features of this compound.

Synthesis

The Pfitzinger reaction is a classical and versatile method for the synthesis of quinoline-4-carboxylic acids. This reaction involves the condensation of an isatin derivative with a carbonyl compound containing an α-methylene group in the presence of a base. For the synthesis of this compound, 5-chloroisatin would be the appropriate starting material, reacting with a simple α-keto acid like pyruvic acid.

Experimental Protocol: Pfitzinger Synthesis of a this compound Derivative

The following protocol is adapted from the synthesis of 6-chloro-2-phenylquinoline-4-carboxylic acid and can be modified for the synthesis of the title compound by substituting acetophenone with pyruvic acid.

Materials:

-

5-Chloroisatin

-

Pyruvic acid

-

Potassium Hydroxide (KOH)

-

Ethanol (EtOH)

-

Deionized Water

-

Hydrochloric acid (HCl) or Acetic acid (AcOH) for acidification

-

Diethyl ether (Et₂O) for extraction (optional, for purification of intermediates)

Procedure:

-

Preparation of the Basic Solution: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve potassium hydroxide in a 20% aqueous ethanol solution.

-

Reaction Initiation: To the basic solution, add 5-chloroisatin and pyruvic acid.

-

Reflux: Heat the reaction mixture to 80-90 °C and maintain reflux for 18-36 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the ethanol under reduced pressure. Dissolve the residue in a minimal amount of water.

-

Purification: Wash the aqueous solution with diethyl ether to remove any unreacted starting materials.

-

Precipitation: Carefully acidify the aqueous layer with hydrochloric acid or acetic acid. The desired this compound will precipitate out of the solution.

-

Isolation: Collect the solid product by vacuum filtration, wash with cold deionized water, and dry in a vacuum oven.

Biological Activity and Potential Applications

Quinoline derivatives are known to exhibit a broad spectrum of biological activities. This compound, as a key intermediate, is primarily utilized in the synthesis of compounds with potential antimicrobial and anticancer properties.

Antimicrobial Activity

The quinoline core is a well-established pharmacophore in antimicrobial agents, with fluoroquinolones being a prominent class of antibiotics. The mechanism of action for many quinolone antibiotics involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, recombination, and repair. Inhibition of these enzymes leads to breaks in the bacterial chromosome and ultimately cell death. While specific data for this compound is limited, derivatives of chloroquinolines have demonstrated significant activity against both Gram-positive and Gram-negative bacteria.

Anticancer Activity

Derivatives of 6-chloroquinoline have shown promising antiproliferative activity against various cancer cell lines. The proposed mechanisms of action are diverse and can include the induction of apoptosis (programmed cell death) and the inhibition of key signaling pathways involved in cancer cell proliferation and survival, such as the PI3K/AKT/mTOR pathway. Some quinoline derivatives have been shown to induce apoptosis through both intrinsic and extrinsic pathways, involving the activation of caspases.

Experimental Protocols for Biological Evaluation

Protocol for Broth Microdilution Antimicrobial Susceptibility Testing

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific bacterium.

Materials:

-

96-well microtiter plates

-

Sterile Mueller-Hinton Broth (MHB)

-

Test compound (this compound derivative)

-

Bacterial culture (e.g., Staphylococcus aureus, Escherichia coli)

-

0.5 McFarland turbidity standard

-

Spectrophotometer

Procedure:

-

Inoculum Preparation: Prepare a bacterial suspension in sterile broth, adjusting the turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

Compound Dilution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution of the compound in MHB directly in the 96-well plate to obtain a range of concentrations.

-

Inoculation: Add the standardized bacterial inoculum to each well containing the compound dilutions. Include a growth control well (inoculum without compound) and a sterility control well (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Protocol for MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

-

96-well flat-bottom cell culture plates

-

Cancer cell line (e.g., HCT-116, MCF-7)

-

Appropriate cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

-

Test compound (this compound derivative)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test compound for a specified period (e.g., 48-72 hours). Include a vehicle-treated control group.

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.

Conclusion

This compound is a valuable chemical intermediate with significant potential for the development of new therapeutic agents. Its versatile synthesis through methods like the Pfitzinger reaction allows for the generation of diverse libraries of quinoline derivatives. The established antimicrobial and anticancer activities of the quinoline scaffold make this compound and its analogues promising candidates for further investigation in drug discovery programs. The provided protocols offer a solid foundation for researchers to explore the biological potential of this and related compounds.

References

An In-depth Technical Guide to 6-Chloroquinoline-4-carboxylic Acid

This technical guide provides a comprehensive overview of 6-chloroquinoline-4-carboxylic acid, a key heterocyclic compound utilized by researchers, scientists, and drug development professionals. This document details its chemical properties, plausible synthetic routes, and its established role as a versatile intermediate in the synthesis of pharmacologically active molecules.

Core Compound Identification and Properties

The formal IUPAC name for the compound is This compound [1]. It is a solid organic compound whose structure is central to the development of various bioactive molecules.

Physicochemical and Structural Data

The key quantitative properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| Molecular Formula | C₁₀H₆ClNO₂ | [1][2] |

| Molecular Weight | 207.61 g/mol | [1] |

| CAS Number | 62482-29-5 | [1][2] |

| Monoisotopic Mass | 207.0087061 Da | [1] |

| Canonical SMILES | C1=CC2=NC=CC(=C2C=C1Cl)C(=O)O | [1] |

| InChI Key | ZRYMLJGLNAOPNK-UHFFFAOYSA-N | [1] |

| Predicted XLogP3 | 2.3 | [1] |

| Topological Polar Surface Area | 50.2 Ų | [1] |

| Physical Form | Solid | |

| Purity | ≥98% (Commercially available) | [2] |

Synthesis and Experimental Protocols

The synthesis of quinoline-4-carboxylic acids is well-established in organic chemistry. One of the most direct and classical methods for preparing the 6-chloro substituted derivative is the Pfitzinger reaction . This reaction involves the condensation of a substituted isatin with an α-methylene carbonyl compound in the presence of a strong base[3][4][5].

Plausible Synthesis via Pfitzinger Reaction

This protocol describes a representative methodology for the synthesis of this compound starting from 5-chloroisatin and pyruvic acid.

Reactants:

-

5-Chloroisatin

-

Pyruvic acid

-

Potassium Hydroxide (KOH)

-

Ethanol (Solvent)

-

Hydrochloric Acid or Acetic Acid (for acidification)

-

Water

Protocol:

-

Base Solution Preparation: A solution of potassium hydroxide is prepared in ethanol.

-

Isatin Ring Opening: 5-Chloroisatin is added to the stirred basic solution. The base catalyzes the hydrolysis of the amide bond in the isatin ring, opening it to form the potassium salt of 2-amino-5-chlorophenylglyoxylic acid (an isatinate)[4][5]. The mixture is typically stirred for 30-60 minutes to ensure complete ring opening.

-

Condensation: Pyruvic acid (an α-keto acid which serves as the α-methylene carbonyl compound) is added to the reaction mixture. The mixture is then heated to reflux for several hours (e.g., 12-24 hours)[6]. During this step, the carbonyl group of the pyruvic acid condenses with the aniline derivative to form an imine, which subsequently cyclizes and dehydrates to form the quinoline ring system[4].

-

Work-up and Isolation: After cooling, the solvent is typically removed under reduced pressure. The residue is dissolved in water.

-

Purification (Initial): The aqueous solution may be extracted with an organic solvent (e.g., ether) to remove any neutral, non-acidic impurities[6].

-

Precipitation: The aqueous layer is cooled and then carefully acidified with an acid like hydrochloric or acetic acid. This protonates the carboxylate, causing the desired this compound to precipitate out of the solution[6].

-

Final Purification: The crude solid product is collected by vacuum filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture to yield the final, pure product.

Visualized Workflows and Relationships

To clarify the logical flow of the synthesis and the compound's role in research, the following diagrams are provided.

Caption: Experimental workflow for the Pfitzinger synthesis of the target compound.

Caption: Role as a key intermediate in the development of therapeutic agents.

References

An In-depth Technical Guide to the Physical Characteristics of 6-Chloroquinoline-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physical and chemical characteristics of 6-Chloroquinoline-4-carboxylic acid. The information is intended to support research and development activities by providing key data points and methodologies for experimental validation.

Core Physicochemical Data

The following table summarizes the key physical and chemical properties of this compound. It is important to note that while some of these properties are experimentally derived, others are based on computational predictions and should be confirmed through empirical testing.

| Property | Value | Source |

| Molecular Formula | C₁₀H₆ClNO₂ | PubChem[1] |

| Molecular Weight | 207.61 g/mol | PubChem[1] |

| Boiling Point | 382.1°C at 760 mmHg (Predicted) | MySkinRecipes[2], Biosynth[3] |

| Melting Point | Not available | |

| pKa | 0.82 ± 0.30 (Predicted) | ChemicalBook |

| Solubility | Data not available for specific solvents. General solubility for quinoline derivatives suggests solubility in DMSO and DMF.[4] | |

| Appearance | White to off-white powder (Typical for this class of compounds) | |

| CAS Number | 62482-29-5 | PubChem[1] |

Spectroscopic Profile

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show signals corresponding to the aromatic protons on the quinoline ring system and the carboxylic acid proton. The aromatic protons would typically appear in the downfield region, between 7.0 and 9.0 ppm. The carboxylic acid proton is expected to be a broad singlet, also in the downfield region, typically above 10 ppm.

¹³C NMR Spectroscopy

The carbon NMR spectrum will display signals for the ten carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid is expected to have a chemical shift in the range of 165-185 ppm.[5] The aromatic carbons will appear between approximately 120 and 150 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of a carboxylic acid is characterized by a very broad O-H stretching band from 2500 to 3300 cm⁻¹.[6] A strong carbonyl (C=O) stretching absorption is expected between 1710 and 1760 cm⁻¹.[5][6] Characteristic C-C and C-H stretching and bending vibrations for the aromatic quinoline ring will also be present.

Mass Spectrometry

In a mass spectrum, the molecular ion peak [M]+ would be expected at an m/z corresponding to the molecular weight (207.61). Common fragmentation patterns for carboxylic acids include the loss of the hydroxyl group (-OH, M-17) and the carboxyl group (-COOH, M-45).[7]

Experimental Protocols

The following are detailed methodologies for the determination of key physical characteristics of this compound.

Synthesis of this compound

A common synthetic route to quinoline-4-carboxylic acids is the Doebner reaction, which involves the condensation of an aniline, an aldehyde, and pyruvic acid. For this compound, this would involve the reaction of 4-chloroaniline. Another approach is the Pfitzinger reaction, which utilizes isatin or a substituted isatin.[8]

General Procedure (Doebner Reaction):

-

Dissolve 4-chloroaniline in a suitable solvent, such as ethanol.

-

Add an appropriate aldehyde (e.g., benzaldehyde) and pyruvic acid to the solution.

-

Reflux the reaction mixture for several hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to allow the product to precipitate.

-

Collect the solid product by filtration.

-

Wash the crude product with a suitable solvent to remove impurities.

-

Recrystallize the product from an appropriate solvent to obtain pure this compound.

Determination of Melting Point

The melting point of a solid organic compound is a crucial indicator of its purity.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

Procedure:

-

Ensure the sample of this compound is completely dry and finely powdered using a mortar and pestle.

-

Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature approximately 15-20°C below the expected melting point.

-

Then, decrease the heating rate to 1-2°C per minute.

-

Record the temperature at which the first liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).

-

For a pure compound, the melting range should be sharp (typically 0.5-2°C).

Determination of Solubility

Solubility is determined by finding the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature.

Apparatus:

-

Analytical balance

-

Vials or test tubes with closures

-

Constant temperature bath or shaker

-

Filtration apparatus (e.g., syringe filters)

-

Analytical instrument for quantification (e.g., HPLC, UV-Vis spectrophotometer)

Procedure:

-

Add a known, excess amount of this compound to a known volume of the solvent (e.g., water, ethanol, DMSO, acetone) in a vial.

-

Seal the vial and place it in a constant temperature bath or shaker set to the desired temperature (e.g., 25°C).

-

Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow any undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant, ensuring no solid particles are included. It is recommended to filter the solution using a syringe filter.

-

Dilute the collected solution to a concentration within the linear range of the analytical instrument.

-

Quantify the concentration of the dissolved compound using a pre-validated analytical method (e.g., HPLC with a standard curve).

-

Calculate the solubility in units such as mg/mL or mol/L.

Determination of pKa

The pKa, or acid dissociation constant, is a measure of the strength of an acid in solution. Potentiometric titration is a common and accurate method for its determination.

Apparatus:

-

pH meter with a suitable electrode

-

Burette

-

Stir plate and stir bar

-

Beaker

-

Standardized solution of a strong base (e.g., 0.1 M NaOH)

Procedure:

-

Accurately weigh a sample of this compound and dissolve it in a known volume of a suitable solvent (e.g., a water/co-solvent mixture if solubility in pure water is low).

-

Place the solution in a beaker with a stir bar and begin stirring.

-

Immerse the pH electrode in the solution and allow the reading to stabilize.

-

Begin titrating with the standardized base solution, adding small, known volumes of the titrant.

-

Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize each time.

-

Continue the titration well past the equivalence point.

-

Plot the pH of the solution (y-axis) against the volume of titrant added (x-axis) to generate a titration curve.

-

The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized by the base). This can be determined from the graph or by calculating the first derivative of the titration curve to find the equivalence point.

Workflow for Physicochemical Characterization

The following diagram illustrates a general workflow for the physicochemical characterization of a novel chemical compound like this compound.

References

- 1. This compound | C10H6ClNO2 | CID 6484158 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [myskinrecipes.com]

- 3. 6-Chloro-quinoline-4-carboxylic acid | 62482-29-5 | MCA48229 [biosynth.com]

- 4. researchgate.net [researchgate.net]

- 5. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. benchchem.com [benchchem.com]

6-Chloroquinoline-4-carboxylic Acid: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Chloroquinoline-4-carboxylic acid is a heterocyclic compound belonging to the quinoline class of molecules. While its specific historical discovery is not extensively documented, its synthesis is rooted in well-established reactions for creating quinoline-4-carboxylic acid scaffolds, which have been pivotal in medicinal chemistry since the 19th century. This technical guide provides an in-depth overview of this compound, focusing on its synthesis, physicochemical properties, and known biological activities. It includes detailed experimental protocols for its preparation and summarizes available quantitative data to serve as a valuable resource for professionals in drug discovery and development.

Introduction and Historical Context

The quinoline scaffold is a cornerstone in the development of therapeutic agents, a journey that began with the isolation of quinine from cinchona bark in the early 19th century. This discovery spurred extensive research into quinoline derivatives, leading to the synthesis of numerous compounds with a wide range of biological activities. The introduction of a carboxylic acid group at the 4-position of the quinoline ring has been a particularly fruitful strategy in medicinal chemistry, giving rise to compounds with antimicrobial, anticancer, and anti-inflammatory properties.

While the specific discovery of this compound is not prominently detailed in historical records, its emergence is a logical progression in the systematic exploration of substituted quinoline-4-carboxylic acids. The chloro-substituent at the 6-position significantly influences the electronic and lipophilic properties of the molecule, potentially enhancing its biological activity and pharmacokinetic profile.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is essential for its application in research and drug development. The following table summarizes key quantitative data for this compound.

| Property | Value | Source |

| Molecular Formula | C₁₀H₆ClNO₂ | --INVALID-LINK-- |

| Molecular Weight | 207.61 g/mol | --INVALID-LINK-- |

| CAS Number | 62482-29-5 | --INVALID-LINK-- |

| Appearance | Solid | - |

| Melting Point | Not reported | - |

| Boiling Point | Not reported | - |

| Solubility | Not reported | - |

| pKa | Not reported | - |

Synthesis of this compound

The synthesis of this compound can be achieved through classical methods for quinoline-4-carboxylic acid synthesis, primarily the Pfitzinger and Doebner reactions.

Pfitzinger Reaction

The Pfitzinger reaction is a robust and widely used method for the synthesis of quinoline-4-carboxylic acids. It involves the condensation of an isatin derivative with a carbonyl compound containing an α-methylene group in the presence of a strong base. For the synthesis of this compound, 5-chloroisatin is the required starting material.

Experimental Protocol: Pfitzinger Synthesis of 6-Chloro-2-phenylquinoline-4-carboxylic Acid (A representative protocol that can be adapted)

This protocol describes the synthesis of a closely related derivative and can be modified by using pyruvic acid instead of acetophenone to obtain the parent this compound.

-

Materials:

-

5-Chloroisatin

-

Acetophenone (or Pyruvic Acid for the target compound)

-

Potassium Hydroxide (KOH)

-

Ethanol (95%)

-

Hydrochloric Acid (HCl, concentrated)

-

Water

-

-

Procedure:

-

In a round-bottom flask, dissolve potassium hydroxide in a mixture of ethanol and water.

-

To this basic solution, add 5-chloroisatin and the carbonyl compound (acetophenone or pyruvic acid).

-

Reflux the reaction mixture with stirring for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture and dilute it with water.

-

Acidify the solution with concentrated hydrochloric acid to precipitate the product.

-

Collect the solid product by filtration, wash with cold water, and dry.

-

The crude product can be purified by recrystallization from a suitable solvent like ethanol.

-

Logical Relationship of the Pfitzinger Reaction

Caption: Pfitzinger reaction workflow for the synthesis of this compound.

Doebner Reaction

The Doebner reaction provides an alternative route to quinoline-4-carboxylic acids through a three-component reaction involving an aniline, an aldehyde, and pyruvic acid. To synthesize this compound via this method, 4-chloroaniline would be the appropriate starting material.

Experimental Protocol: General Doebner Reaction

-

Materials:

-

4-Chloroaniline

-

An aldehyde (e.g., benzaldehyde for a 2-phenyl derivative, or formaldehyde for an unsubstituted 2-position)

-

Pyruvic Acid

-

Ethanol (as solvent)

-

-

Procedure:

-

Dissolve the 4-chloroaniline and the aldehyde in ethanol in a round-bottom flask.

-

Add pyruvic acid to the mixture.

-

Reflux the reaction mixture for several hours. Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to allow the product to crystallize.

-

Collect the solid product by filtration, wash with a small amount of cold ethanol, and dry.

-

Further purification can be achieved by recrystallization.

-

Logical Relationship of the Doebner Reaction

Caption: Doebner reaction workflow for the synthesis of this compound derivatives.

Biological Activity and Potential Applications

While specific quantitative biological data for this compound is not extensively reported in publicly available literature, the broader class of quinoline-4-carboxylic acids has well-documented biological activities.

Antimicrobial Activity

Quinolone antibiotics, which share the 4-oxo-quinoline core (a tautomer of 4-hydroxyquinoline), are a major class of antibacterial agents. Their mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination. It is plausible that this compound and its derivatives could exhibit similar antimicrobial properties.

Anticancer Activity

Numerous quinoline derivatives have been investigated for their potential as anticancer agents. The mechanisms of action are diverse and can include the inhibition of topoisomerases, protein kinases, and the induction of apoptosis. The 7-chloroquinoline scaffold, present in the well-known antimalarial drug chloroquine, has been repurposed in cancer research for its ability to inhibit autophagy, a cellular process that can promote cancer cell survival. While direct evidence for this compound is limited, its structural similarity to other biologically active quinolines suggests it could be a valuable scaffold for the development of novel anticancer agents.

Signaling Pathways

The specific signaling pathways modulated by this compound have not been elucidated. However, based on the known activities of related compounds, several potential targets can be hypothesized.

Potential Cellular Signaling Pathways Influenced by Quinolone Derivatives

Caption: Hypothesized signaling pathways affected by quinolone derivatives.

Conclusion and Future Directions

This compound is a synthetically accessible compound with potential for further investigation in drug discovery. While its specific history and biological profile are not yet fully characterized, its structural relationship to a well-established class of bioactive molecules makes it a compelling candidate for screening in various therapeutic areas, particularly as an antimicrobial and anticancer agent. Future research should focus on the detailed biological evaluation of this compound, including the determination of its IC50 values against a panel of microbial strains and cancer cell lines, and the elucidation of its specific molecular targets and mechanisms of action. Such studies will be crucial in unlocking the full therapeutic potential of this and other related quinoline derivatives.

The Diverse Biological Activities of Quinoline Carboxylic Acid Derivatives: A Technical Guide for Drug Discovery

Introduction

The quinoline ring is a privileged heterocyclic scaffold in medicinal chemistry, forming the structural core of numerous synthetic and natural compounds with a wide spectrum of biological activities. When functionalized with a carboxylic acid group, these compounds, known as quinoline carboxylic acid derivatives, exhibit a remarkable range of pharmacological properties. Their versatility allows for substitutions at various positions, enabling the fine-tuning of their therapeutic profiles. This technical guide provides a comprehensive overview of the significant biological activities of quinoline carboxylic acid derivatives, focusing on their anticancer, anti-inflammatory, antimicrobial, and neuroprotective potential. It is intended as a resource for researchers, scientists, and drug development professionals, offering quantitative data, detailed experimental protocols, and mechanistic insights to facilitate future discovery efforts.

Anticancer Activity

Quinoline carboxylic acid derivatives have emerged as a promising class of anticancer agents, demonstrating cytotoxicity against a variety of cancer cell lines. Their mechanisms of action are diverse and include the induction of apoptosis, cell cycle arrest, and the inhibition of key enzymes involved in cancer progression.

Mechanisms of Action

Several derivatives have been shown to selectively target cancer cells over normal cells. For instance, certain 2,4-disubstituted quinoline-3-carboxylic acids have demonstrated enhanced absorption in the acidic environment of tumor tissues, leading to higher selectivity. One specific mechanism involves the inhibition of Sirtuin 3 (SIRT3), a mitochondrial deacetylase. A series of 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivatives were designed as SIRT3 inhibitors, with compound P6 showing potent inhibitory activity against MLLr leukemic cell lines by inducing G0/G1 phase cell cycle arrest and cell differentiation.

Quantitative Anticancer Activity Data

The in vitro anticancer efficacy of various quinoline carboxylic acid derivatives has been quantified, typically by determining their half-maximal inhibitory concentration (IC50).

| Compound/Derivative Class | Cancer Cell Line | IC50 Value | Reference |

| 6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid | MCF-7 (Breast) | 82.9% growth reduction | |

| Kynurenic acid, Quinoline-2-carboxylic acid, Quinoline-4-carboxylic acid, Quinoline-3-carboxylic acid | MCF-7 (Breast) | Remarkable growth inhibition | |

| Quinoline-2-carboxylic acid | HeLa (Cervical) | Significant cytotoxicity | |

| 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid (P6) | MLLr leukemic cell lines | 7.2 µM (SIRT3 inhibition) | |

| Compound 7c | MCF-7 (Breast) | 1.73 µg/mL | |

| Compounds 7, 8, 11, 12, 17, 18 | HePG-2, HCT-116, MCF-7, PC3, Hela | 5.6-19.2 µg/mL |

Anti-inflammatory Activity

Chronic inflammation is a key factor in numerous diseases. Quinoline carboxylic acid derivatives have demonstrated significant anti-inflammatory properties, with some compounds showing efficacy comparable to classical nonsteroidal anti-inflammatory drugs (NSAIDs) like indomethacin.

Mechanism of Action: NF-κB Pathway Inhibition

A primary mechanism for the anti-inflammatory effects of these derivatives is the modulation of key inflammatory signaling pathways. The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation. Quinoline-4-carboxylic acid is suggested to inhibit NF-κB, potentially through structural analogies that interfere with the pathway's activation, thereby reducing the expression of pro-inflammatory genes.

Unraveling the Enigmatic Mechanism of Action: A Technical Guide to 6-Chloroquinoline-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloroquinoline-4-carboxylic acid is a heterocyclic compound belonging to the quinoline carboxylic acid class. While direct, in-depth studies on the specific mechanism of action of this particular molecule are limited, the broader family of quinoline-4-carboxylic acid derivatives has been the subject of extensive research, revealing a diverse range of biological activities. This guide consolidates the available data on these related compounds to postulate the potential mechanisms through which this compound may exert its effects. The primary hypothesized activities for this compound and its derivatives include the inhibition of key enzymes such as Dihydroorotate Dehydrogenase (DHODH), Sirtuin 3 (SIRT3), and HIV-1 Reverse Transcriptase, as well as potential antibacterial and anticancer effects. This document provides a comprehensive overview of these potential mechanisms, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for research and drug development professionals.

Hypothesized Mechanisms of Action

The biological activity of quinoline-4-carboxylic acid derivatives is largely attributed to their ability to act as inhibitors of various enzymes crucial for cellular function and pathogen replication.[1] The following sections detail the most probable mechanisms of action for this compound, based on evidence from structurally related compounds.

Inhibition of Dihydroorotate Dehydrogenase (DHODH)

A significant body of research points to quinoline-4-carboxylic acid derivatives as potent inhibitors of Dihydroorotate Dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway.[2][3] This pathway is critical for the synthesis of nucleotides required for DNA and RNA replication.[4] By inhibiting DHODH, these compounds can deplete the pyrimidine pool, thereby arresting the proliferation of rapidly dividing cells, such as cancer cells and activated lymphocytes.[3] This mechanism makes DHODH a compelling target for anticancer and immunosuppressive therapies.[5]

Quantitative Data for DHODH Inhibition by Quinoline-4-Carboxylic Acid Derivatives

| Compound ID | Target | IC50 | Reference |

| 41 | Human DHODH | 9.71 ± 1.4 nM | [2] |

| 43 | Human DHODH | 26.2 ± 1.8 nM | [2] |

| 46 (1,7-naphthyridine derivative) | Human DHODH | 28.3 ± 3.3 nM | [2] |

| Analog 1 | Human DHODH | 260 nM | [4] |

| Analog 2 (C44) | Human DHODH | 1.0 nM | [4] |

Experimental Protocol: DHODH Enzymatic Assay

This protocol describes a common spectrophotometric method to determine the in vitro inhibitory activity of a compound against human DHODH.[6][7]

-

Reagent Preparation:

-

Prepare a stock solution of the test compound in DMSO.

-

Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM KCl, 0.1% Triton X-100).

-

Prepare solutions of recombinant human DHODH, dihydroorotate (DHO), and 2,6-dichloroindophenol (DCIP) as an electron acceptor.

-

-

Assay Procedure:

-

In a 96-well plate, add the reaction buffer, DHODH enzyme, and varying concentrations of the test compound.

-

Pre-incubate the mixture to allow for inhibitor binding.

-

Initiate the reaction by adding DHO and DCIP.

-

Immediately measure the decrease in absorbance at 600-650 nm over time using a microplate reader. The rate of DCIP reduction is proportional to DHODH activity.

-

-

Data Analysis:

-

Calculate the initial reaction velocity for each inhibitor concentration.

-

Determine the percentage of inhibition relative to a vehicle control.

-

Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value.

-

Signaling Pathway: DHODH Inhibition

Caption: Inhibition of DHODH by this compound blocks pyrimidine synthesis.

Experimental Workflow: DHODH Inhibition Assay

Caption: Workflow for determining DHODH inhibitory activity.

Sirtuin 3 (SIRT3) Inhibition

Derivatives of 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid have been identified as inhibitors of Sirtuin 3 (SIRT3), a NAD+-dependent deacetylase located in the mitochondria.[8][9] SIRT3 plays a crucial role in regulating mitochondrial function and metabolism. Its inhibition can lead to cell cycle arrest and differentiation, making it a target for cancer therapy, particularly in leukemias.[8]

Quantitative Data for SIRT3 Inhibition by Quinoline-4-Carboxylic Acid Derivatives

| Compound ID | Target | IC50 (µM) | Selectivity | Reference |

| P6 | SIRT3 | 7.2 | Selective over SIRT1 (32.6 µM) and SIRT2 (33.5 µM) | [8][9] |

Experimental Protocol: SIRT3 Fluorometric Assay

This protocol outlines a fluorometric assay to measure the inhibitory activity of compounds against SIRT3.[10]

-

Reagent Preparation:

-

Prepare a stock solution of the test compound in DMSO.

-

Prepare a SIRT3 assay buffer.

-

Prepare solutions of recombinant human SIRT3, a fluorogenic SIRT3 substrate (e.g., a peptide with an acetylated lysine), and NAD+.

-

-

Assay Procedure:

-

In a 96-well black plate, add the assay buffer, SIRT3 enzyme, and varying concentrations of the test compound.

-

Pre-incubate the mixture.

-

Initiate the reaction by adding the fluorogenic substrate and NAD+.

-

After a set incubation period, add a developer solution that cleaves the deacetylated substrate, releasing a fluorescent signal.

-

Measure the fluorescence with an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.

-

-

Data Analysis:

-

Calculate the percentage of inhibition based on the fluorescence signal relative to a control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

-

Signaling Pathway: SIRT3 Inhibition

Caption: Inhibition of SIRT3 by this compound disrupts mitochondrial function.

HIV-1 Reverse Transcriptase Inhibition

A ribonucleoside derivative of 6-chloroquinoline, specifically 6-chloro-1,4-dihydro-4-oxo-1-(beta-D-ribofuranosyl) quinoline-3-carboxylic acid, has been shown to inhibit the replication of HIV-1 by targeting the reverse transcriptase (RT) enzyme.[11][12] This enzyme is essential for the retrovirus to convert its RNA genome into DNA, which is then integrated into the host cell's genome. The inhibition of RT is a cornerstone of antiretroviral therapy.

Quantitative Data for HIV-1 Reverse Transcriptase Inhibition

| Compound | Target Cells | EC50 (µM) | Ki (µM) | Reference |

| Compound A | PBMCs | 1.5 ± 0.5 | 0.5 ± 0.04 | [11][13] |

| Compound A | Macrophages | 4.98 ± 0.9 | - | [11][13] |

| *Compound A: 6-chloro-1,4-dihydro-4-oxo-1-(beta-D-ribofuranosyl) quinoline-3-carboxylic acid |

Experimental Protocol: HIV-1 Reverse Transcriptase Inhibition Assay

This protocol describes a method for assessing the inhibition of HIV-1 RT activity.

-

Reagent Preparation:

-

Prepare a stock solution of the test compound in an appropriate solvent.

-

Prepare a reaction buffer, recombinant HIV-1 RT, a template-primer (e.g., poly(A)/oligo(dT)), and radiolabeled or fluorescently labeled dNTPs.

-

-

Assay Procedure:

-

In a reaction tube, combine the reaction buffer, template-primer, dNTPs, and varying concentrations of the test compound.

-

Initiate the reaction by adding the HIV-1 RT enzyme.

-

Incubate the reaction at 37°C.

-

Stop the reaction and precipitate the newly synthesized DNA.

-

Quantify the amount of incorporated labeled dNTPs using a scintillation counter or fluorescence reader.

-

-

Data Analysis:

-

Calculate the percentage of RT inhibition for each compound concentration.

-

Determine the IC50 value from the dose-response curve.

-

Signaling Pathway: HIV-1 Reverse Transcriptase Inhibition

Caption: Inhibition of HIV-1 RT by a 6-chloroquinoline derivative prevents viral DNA synthesis.

Conclusion

While the precise molecular targets of this compound remain to be definitively elucidated, the extensive research on its structural analogs provides a strong foundation for hypothesizing its mechanism of action. The inhibition of key enzymes such as DHODH, SIRT3, and viral reverse transcriptase represents the most promising avenues of its biological activity. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers and drug development professionals, enabling further investigation into the therapeutic potential of this and related quinoline-4-carboxylic acid derivatives. Future studies focusing on the direct enzymatic and cellular effects of this compound are warranted to confirm these hypothesized mechanisms and to unlock its full therapeutic potential.

References

- 1. benchchem.com [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. physchemres.org [physchemres.org]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors [frontiersin.org]

- 9. Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. SIRT3 Screening Assay Kit (ab133129) is not available | Abcam [abcam.com]

- 11. The compound 6-chloro-1,4-dihydro-4-oxo-1-(beta-D-ribofuranosyl) quinoline-3-carboxylic acid inhibits HIV-1 replication by targeting the enzyme reverse transcriptase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Characterization of HIV-1 enzyme reverse transcriptase inhibition by the compound 6-chloro-1,4-dihydro-4-oxo-1-(beta-D-ribofuranosyl) quinoline-3-carboxylic acid through kinetic and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Spectroscopic and Structural Elucidation of 6-Chloroquinoline-4-carboxylic acid: A Technical Guide

Introduction

6-Chloroquinoline-4-carboxylic acid is a quinoline derivative with potential applications in medicinal chemistry and materials science. As with any synthesized compound, unequivocal structural confirmation is paramount. This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols and an analytical workflow are presented to aid researchers and scientists in the structural elucidation of this and similar compounds.

While extensive searches of scientific literature and spectral databases did not yield experimentally-derived spectra for this compound, this guide presents predicted data based on the analysis of structurally similar compounds. This information serves as a valuable reference for the identification and characterization of this molecule.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established principles of spectroscopy and data from analogous quinoline derivatives.

¹H NMR (Proton NMR) Data

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H2 | 8.9 - 9.1 | d |

| H3 | 7.5 - 7.7 | d |

| H5 | 8.1 - 8.3 | d |

| H7 | 7.7 - 7.9 | dd |

| H8 | 8.4 - 8.6 | d |

| COOH | 12.0 - 14.0 | br s |

Predicted in DMSO-d₆. Chemical shifts are referenced to TMS (0 ppm). d = doublet, dd = doublet of doublets, br s = broad singlet.

¹³C NMR (Carbon-13 NMR) Data

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C2 | 150 - 152 |

| C3 | 122 - 124 |

| C4 | 145 - 147 |

| C4a | 128 - 130 |

| C5 | 126 - 128 |

| C6 | 135 - 137 |

| C7 | 130 - 132 |

| C8 | 124 - 126 |

| C8a | 148 - 150 |

| COOH | 167 - 169 |

Predicted in DMSO-d₆.

IR (Infrared) Spectroscopy Data

Table 3: Predicted IR Absorption Frequencies for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H (Carboxylic Acid) | 3300 - 2500 | Broad, Strong |

| C-H (Aromatic) | 3100 - 3000 | Medium |

| C=O (Carboxylic Acid) | 1725 - 1700 | Strong |

| C=C (Aromatic) | 1600 - 1450 | Medium to Strong |

| C-Cl | 800 - 600 | Strong |

MS (Mass Spectrometry) Data

Table 4: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Notes |

| [M]⁺ | 207/209 | Molecular ion peak with isotopic pattern for one chlorine atom. |

| [M-OH]⁺ | 190/192 | Loss of hydroxyl radical. |

| [M-COOH]⁺ | 162/164 | Loss of carboxylic acid group. |

m/z = mass-to-charge ratio.

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are general and may require optimization based on the specific instrumentation and sample characteristics.

NMR Spectroscopy

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.

-

-

¹H NMR Acquisition:

-

The ¹H NMR spectrum is typically acquired on a 400 MHz or higher field spectrometer.

-

A standard one-pulse experiment is used.

-

Key parameters to set include the spectral width (e.g., -2 to 16 ppm), number of scans (e.g., 16-64), and relaxation delay (e.g., 1-2 seconds).

-

-

¹³C NMR Acquisition:

-

The ¹³C NMR spectrum is acquired using a proton-decoupled pulse sequence to simplify the spectrum.

-

A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.

-

The spectral width should encompass the expected range of carbon resonances (e.g., 0 to 200 ppm).

-

FT-IR Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place the mixture into a pellet press and apply pressure to form a thin, transparent pellet.

-

-

Data Acquisition:

-

Record a background spectrum of the empty spectrometer.

-

Place the KBr pellet in the sample holder.

-

Acquire the sample spectrum, typically in the range of 4000 to 400 cm⁻¹. The final spectrum is the ratio of the sample spectrum to the background spectrum.

-

Mass Spectrometry

-

Sample Introduction and Ionization:

-

The sample can be introduced into the mass spectrometer via direct infusion or after separation using techniques like Gas Chromatography (GC) or Liquid Chromatography (LC).

-

For a non-volatile compound like this compound, Electrospray Ionization (ESI) is a suitable ionization method. The sample is dissolved in an appropriate solvent (e.g., methanol or acetonitrile) and infused into the ESI source.

-

-

Mass Analysis:

-

The ions are separated based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight, or Orbitrap).

-

High-resolution mass spectrometry (HRMS) is recommended to determine the accurate mass and elemental composition of the molecular ion and its fragments.

-

Visualizations

The following diagrams illustrate the logical workflow for the synthesis and characterization of a chemical compound and the general structure of this compound.

Caption: Figure 1: A generalized workflow for the synthesis and spectroscopic characterization of a chemical compound.

Caption: Figure 2: The chemical structure of this compound.[1]

References

The Chloro-Cornerstone: A Technical Guide to the Structure-Activity Relationship of 6-Chloroquinoline Derivatives

For Researchers, Scientists, and Drug Development Professionals

The 6-chloroquinoline scaffold is a privileged heterocyclic motif that forms the structural core of a multitude of biologically active compounds. Its presence is integral to the therapeutic efficacy of numerous antimalarial, anticancer, antibacterial, and antiviral agents. Understanding the structure-activity relationships (SAR) of this versatile core is paramount for the rational design and development of next-generation therapeutics with enhanced potency, selectivity, and pharmacokinetic profiles. This in-depth technical guide provides a comprehensive overview of the SAR of 6-chloroquinoline derivatives, summarizing quantitative data, detailing key experimental protocols, and visualizing associated signaling pathways.

Quantitative Structure-Activity Relationship Data

The biological activity of 6-chloroquinoline derivatives is profoundly influenced by the nature and position of substituents on the quinoline ring system and any associated side chains. The following tables summarize the quantitative SAR data for various classes of 6-chloroquinoline derivatives, providing a comparative analysis of their anticancer, antimalarial, and antibacterial activities.

Anticancer Activity

6-Chloroquinoline derivatives have demonstrated significant cytotoxic effects against a range of human cancer cell lines. The SAR studies reveal that modifications at the C-2, C-4, and C-7 positions of the quinoline ring, as well as the nature of the side chain, are critical for anticancer potency.

Table 1: Anticancer Activity of 6-Chloroquinoline Derivatives (IC₅₀ in µM)

| Compound ID | R¹ Substituent (Position) | R² Substituent (Position) | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 1a | -H | -H | MGC-803 (Gastric) | >50 | [1] |

| 1b | -H | 4-Fluorophenyl (C4) | MGC-803 (Gastric) | 10.2 | [1] |

| 1c | -H | 4-Chlorophenyl (C4) | MGC-803 (Gastric) | 8.5 | [1] |

| 2a | 2-Arylvinyl | H | Dd2 (P. falciparum) | 41.2 nM | [2] |

| 2b | 2-Arylvinyl | 4-F | Dd2 (P. falciparum) | 4.8 nM | [2] |

| 3a | - | - | MCF-7 (Breast) | 15.16 | [3] |

| 3b | - | - | HepG-2 (Liver) | 18.74 | [3] |

| 3c | - | - | A549 (Lung) | 18.68 | [3] |

Note: This table presents a selection of data to illustrate SAR trends. For a comprehensive understanding, refer to the cited literature.

Antimalarial Activity

The 6-chloroquinoline core is famously present in the antimalarial drug chloroquine. Extensive research has focused on modifying this scaffold to overcome drug resistance. SAR studies in this area often focus on alterations to the amino side chain at the C-4 position and substituents at the C-2 and C-7 positions.

Table 2: Antimalarial Activity of 6-Chloroquinoline Derivatives (EC₅₀ in nM)

| Compound ID | Side Chain at C4 | Substituent at C2 | P. falciparum Strain | EC₅₀ (nM) | Reference |

| 4a | Diethylaminoethylamino | -H | Dd2 (Resistant) | 160 | [4] |

| 4b | - | 2-(4-fluorostyryl) | Dd2 (Resistant) | 4.8 | [2] |

| 4c | - | 2-(4-nitrostyryl) | Dd2 (Resistant) | 28.6 | [2] |

| 5a | - | - | 3D7 (Sensitive) | 22.1 | [4] |

| 5b | - | - | K1 (Resistant) | >100 | [4] |

Note: EC₅₀ values represent the effective concentration required to inhibit 50% of parasite growth.

Antibacterial Activity

6-Chloroquinoline derivatives have also been investigated for their antibacterial properties, often targeting bacterial DNA gyrase and topoisomerase IV. The minimum inhibitory concentration (MIC) is a key parameter used to quantify their antibacterial potency.

Table 3: Antibacterial Activity of 6-Chloroquinoline Derivatives (MIC in µg/mL)

| Compound ID | R¹ Substituent | R² Substituent | Bacterial Strain | MIC (µg/mL) | Reference |

| 6a | -H | -H | S. aureus | >128 | [5] |

| 6b | -H | 2-chloroquinoline-3-carboxamide | E. coli | 11.00 (inhibition zone in mm) | [5] |

| 6c | -H | 2-ethoxyquinoline-3-carbaldehyde | E. coli | 12.00 (inhibition zone in mm) | [5] |

| 7a | - | - | P. aeruginosa | 64 | [6] |

| 7b | - | - | E. faecalis | 128 | [6] |

| 8a | - | - | S. aureus | 0.75 | [7] |

| 8b | - | - | E. faecalis (VRE) | 0.75 | [7] |

Note: MIC is the minimum inhibitory concentration required to inhibit visible bacterial growth.

Key Experimental Protocols

Reproducibility and standardization are crucial in drug discovery research. This section provides detailed methodologies for key experiments cited in the SAR studies of 6-chloroquinoline derivatives.

In Vitro Anticancer Cytotoxicity Assay (MTT Assay)

This protocol is a widely used colorimetric assay to assess the cytotoxic effects of compounds on cancer cell lines.

-

Cell Culture and Seeding:

-

Human cancer cell lines (e.g., MCF-7, HCT116, A549) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

-

Cells are seeded into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and allowed to adhere overnight.

-

-

Compound Treatment:

-

The 6-chloroquinoline derivatives are dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions.

-

Serial dilutions of the compounds are prepared in the culture medium. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity.

-

The culture medium from the wells is replaced with 100 µL of the medium containing the test compounds at various concentrations. Control wells receive medium with DMSO only (vehicle control) and a known anticancer drug (positive control).

-

-

Incubation and MTT Addition:

-

The plates are incubated for 48 to 72 hours.

-

Following incubation, 20 µL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.

-

-

Formazan Solubilization and Absorbance Measurement:

-

The medium containing MTT is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

The absorbance is measured at 570 nm using a microplate reader.

-

-

Data Analysis:

-

The percentage of cell viability is calculated relative to the vehicle control.

-

The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

-

In Vitro Antiplasmodial Activity Assay (SYBR Green I-based Fluorescence Assay)

This assay is a high-throughput method for determining the antiplasmodial activity of compounds against Plasmodium falciparum.

-

Parasite Culture:

-

Chloroquine-sensitive (e.g., 3D7) and chloroquine-resistant (e.g., Dd2, K1) strains of P. falciparum are maintained in human erythrocytes in RPMI-1640 medium supplemented with human serum or Albumax, hypoxanthine, and gentamicin.

-

-

Assay Procedure:

-

The parasite cultures are synchronized to the ring stage.

-

Serial dilutions of the test compounds are prepared in a 96-well plate.

-

A parasite culture with a defined hematocrit and parasitemia is added to each well.

-

-

Incubation:

-

The plates are incubated for 72 hours under a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.

-

-

Lysis and Staining:

-

After incubation, a lysis buffer containing the fluorescent dye SYBR Green I is added to each well. SYBR Green I intercalates with the parasite's DNA.

-

-

Fluorescence Measurement:

-

The fluorescence intensity is measured using a fluorescence plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

-

-

Data Analysis:

-

The percentage of parasite growth inhibition is calculated relative to the drug-free control.

-

The EC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration.

-

Antibacterial Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

-

Preparation of Bacterial Inoculum:

-

A standardized suspension of the test bacterium (e.g., S. aureus, E. coli) is prepared in a suitable broth (e.g., Mueller-Hinton Broth). The turbidity is adjusted to a 0.5 McFarland standard, corresponding to approximately 1.5 × 10⁸ CFU/mL.

-

-

Serial Dilution:

-

A two-fold serial dilution of the 6-chloroquinoline derivative is performed in a 96-well microtiter plate containing the broth.

-

-

Inoculation:

-

The bacterial inoculum is added to each well to achieve a final concentration of approximately 5 × 10⁵ CFU/mL.

-

-

Incubation:

-

The plate is incubated at 37°C for 18-24 hours.

-

-

MIC Determination:

-

The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

-

Signaling Pathways and Mechanisms of Action

The diverse biological activities of 6-chloroquinoline derivatives stem from their ability to interact with various molecular targets and modulate key signaling pathways. The following diagrams, generated using the DOT language, illustrate some of the known mechanisms.

PI3K/Akt/mTOR Signaling Pathway Inhibition

Many anticancer 6-chloroquinoline derivatives exert their effects by inhibiting the PI3K/Akt/mTOR pathway, which is a critical regulator of cell growth, proliferation, and survival.[8]

DNA Gyrase Inhibition

The antibacterial action of many quinolone compounds, including 6-chloroquinoline derivatives, involves the inhibition of bacterial DNA gyrase, an essential enzyme for DNA replication.[9]

Experimental Workflow for In Vitro Anticancer Drug Screening

The following diagram illustrates a typical workflow for the initial in vitro screening of potential anticancer compounds.

This technical guide provides a foundational understanding of the SAR of 6-chloroquinoline derivatives. The presented data, protocols, and pathway diagrams are intended to serve as a valuable resource for researchers in the field of medicinal chemistry and drug discovery, facilitating the development of novel and more effective therapeutic agents based on this versatile chemical scaffold.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development of 2-chloroquinoline based heterocyclic frameworks as dual inhibitors of SARS-CoV-2 MPro and PLPro - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]

- 5. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure-activity relationship of anticancer drug candidate quinones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains - PMC [pmc.ncbi.nlm.nih.gov]

- 8. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 9. mdpi.com [mdpi.com]

Theoretical Exploration of 6-Chloroquinoline-4-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the theoretical studies concerning 6-Chloroquinoline-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry. The document outlines the common synthetic pathway for this molecule, details the computational protocols for its theoretical analysis, and presents key theoretical data points. Visualizations of the synthetic route, a general computational workflow, and a relevant biological signaling pathway are included to offer a comprehensive understanding for researchers in drug discovery and development. While specific experimental or calculated data for this compound is not extensively available in public literature, this guide constructs a robust theoretical framework based on established computational methodologies and data from closely related compounds.

Introduction

Quinoline-4-carboxylic acids represent a significant class of heterocyclic compounds that form the scaffold of numerous pharmacologically active agents. Their derivatives have demonstrated a wide spectrum of biological activities, including antibacterial, antiviral, and anticancer properties. The introduction of a chlorine atom at the 6-position of the quinoline ring can significantly modulate the electronic and steric properties of the molecule, potentially influencing its biological target interactions and pharmacokinetic profile.

This guide focuses on the theoretical aspects of this compound, providing a foundational understanding for its further investigation and utilization in drug design and development.

Synthesis Pathway: The Pfitzinger Reaction

A primary and efficient method for the synthesis of this compound and its derivatives is the Pfitzinger reaction. This reaction involves the condensation of 5-chloroisatin with a carbonyl compound in the presence of a base.

Reaction Mechanism

The Pfitzinger reaction proceeds through the following key steps:

-

Ring Opening of Isatin: The reaction is initiated by a base-catalyzed hydrolysis of the amide bond in 5-chloroisatin, leading to the formation of a keto-acid intermediate.

-

Condensation: The aniline moiety of the intermediate then condenses with the carbonyl group of a suitable aldehyde or ketone.

-

Cyclization and Dehydration: The resulting intermediate undergoes an intramolecular cyclization followed by dehydration to yield the final this compound derivative.

Theoretical Studies: Computational Protocols

To elucidate the structural, electronic, and spectroscopic properties of this compound, computational chemistry methods, particularly Density Functional Theory (DFT), are employed. The following protocol outlines a standard procedure for such theoretical investigations.

Geometry Optimization and Vibrational Frequency Analysis

Objective: To determine the most stable three-dimensional conformation of the molecule and to calculate its theoretical vibrational spectra.

Protocol:

-

Software: Gaussian 09 or a similar quantum chemistry software package.

-